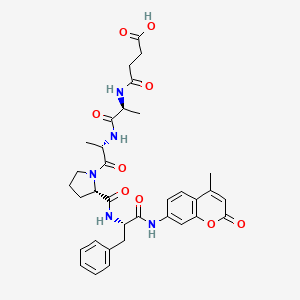

Suc-Ala-Ala-Pro-Phe-Amc

Descripción general

Descripción

Suc-Ala-Ala-Pro-Phe-AMC is a chemical with the molecular formula of C34H39N5O9 and a molecular weight of 661.712 g/mol . It is also known by several synonyms, including Succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide, Suc-aapf-amc, Succinyl-ala-ala-pro-phe-amc, and others . It is a specific fluorogenic substrate for human pancreatic elastase and chymotrypsin . It also acts as a substrate for Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase .

Chemical Reactions Analysis

This compound is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .

Aplicaciones Científicas De Investigación

Investigación Gastrointestinal

Este compuesto se utiliza en Investigación Gastrointestinal . Es un sustrato de peptidilprolil isomerasa que es hidrolizado por varias enzimas, proporcionando información valiosa sobre los procesos digestivos .

Sustrato Enzimático

“Suc-Ala-Ala-Pro-Phe-Amc” sirve como sustrato para varias enzimas, incluyendo carboxipeptidasa Y, catepsina G y quimotripsina . Esto lo hace útil en el estudio de la actividad y función de estas enzimas.

Análisis de la Actividad Similar a la Quimotripsina

Este compuesto se ha utilizado para analizar la actividad similar a la quimotripsina de las tripsinas . Esto ayuda a comprender el mecanismo de acción de las tripsinas y su papel en varios procesos biológicos.

Ensayos de Proteasa

“this compound” se utiliza como sustrato en ensayos de proteasa . Se utiliza para el ensayo de actividad proteolítica de la serina proteasa subtilisina Carlsberg (SC) y como sustrato para la elastasa de neutrófilos, tripsina y quimotripsina .

Estudio de las Peptidil Prolil cis-trans Isomerasas (PPIasas)

Este compuesto es el sustrato estándar para las proteínas de unión a FK-506 (FKBP, también llamadas macrófilos) y ciclofilinas, que pertenecen al grupo de peptidil prolil cis-trans isomerasas (PPIasas) . Esto ayuda a comprender el papel de las PPIasas en el plegamiento de proteínas y otros procesos celulares.

Estudio de Péptidos Resistentes a la Proteasa

“this compound” se ha utilizado en el diseño de péptidos resistentes a la proteasa . Esto ayuda en el desarrollo de péptidos terapéuticos que son resistentes a la degradación por proteasas.

Mecanismo De Acción

- The primary targets of Suc-Ala-Ala-Pro-Phe-AMC include:

Target of Action

Mode of Action

Action Environment

Direcciones Futuras

There are several potential future directions for the use of Suc-Ala-Ala-Pro-Phe-Amc. For instance, it has been used in the study of osteoarthritis, where it was used to characterize the Proteinase Activated Receptor (PAR) activating enzyme repertoire in human knee joint fluids . Knowledge of the PAR activators present in the human knee joint could guide the study of relevant signaling events and enable future development of novel PAR targeted therapies for osteoarthritis and other inflammatory joint diseases .

Propiedades

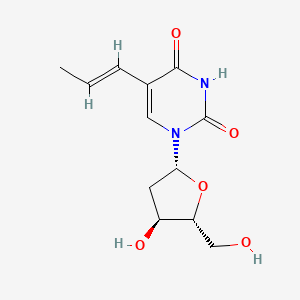

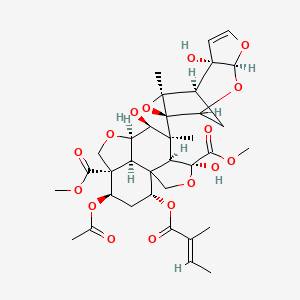

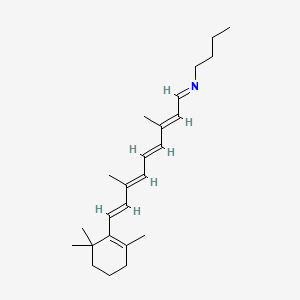

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-32(45)25(17-22-8-5-4-6-9-22)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,37,45)(H,38,46)(H,41,42)/t20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVUZZZUYBXQGR-KCXKOMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)